

# Infigratinib-d3: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Infigratinib is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1] Specifically, it shows high affinity for FGFR1, FGFR2, and FGFR3.[2][3] These receptors are crucial in various cellular processes, including proliferation, differentiation, and migration.[4][5] Aberrant FGFR signaling, often due to genetic alterations, can drive the growth and survival of malignant cells.[2][6] Infigratinib-d3 is a deuterated analog of Infigratinib, developed for research purposes, such as its use as an internal standard in pharmacokinetic studies. This guide provides an in-depth overview of the safety, handling, and key biological pathways associated with Infigratinib-d3 to ensure its proper and safe use in a laboratory setting.

#### **Physicochemical and Safety Data**

While specific acute toxicity data such as LD50 for **Infigratinib-d3** are not publicly available, the following tables summarize the known physicochemical properties and safety information based on the parent compound, Infigratinib, and its deuterated form. Researchers should handle this compound with the care required for a potent, biologically active molecule with potential toxicity.

#### **Physicochemical Properties**



| Property          | Value                                                             | Source         |
|-------------------|-------------------------------------------------------------------|----------------|
| Molecular Formula | C26H28D3Cl2N7O3                                                   | MedChemExpress |
| Molecular Weight  | 563.49 g/mol                                                      | MedChemExpress |
| Appearance        | White to off-white solid                                          | Generic MSDS   |
| Solubility        | DMSO: 12 mg/mL (21.30 mM)<br>(Requires ultrasonic and<br>warming) | MedChemExpress |

Storage and Stability

| Condition  | Storage<br>Temperature | Shelf Life     | Source         |
|------------|------------------------|----------------|----------------|
| Powder     | -20°C                  | 3 years        | MedChemExpress |
| 4°C        | 2 years                | MedChemExpress |                |
| In Solvent | -80°C                  | 6 months       | MedChemExpress |
| -20°C      | 1 month                | MedChemExpress |                |

#### **Toxicological Information**

Comprehensive acute toxicity studies for **Infigratinib-d3** are not available. The safety profile is inferred from the parent compound, Infigratinib. The most common adverse reactions observed in clinical trials include hyperphosphatemia, ocular toxicity (retinal pigment epithelial detachment), stomatitis, fatigue, and hand-foot syndrome.[2][7][8]



| Endpoint                       | Value                                                                                                 | Species        | Notes                                                                              |
|--------------------------------|-------------------------------------------------------------------------------------------------------|----------------|------------------------------------------------------------------------------------|
| Acute Toxicity<br>(LD50/LC50)  | Not available                                                                                         | -              | The toxicological properties have not been fully investigated.                     |
| Known Human<br>Adverse Effects | Hyperphosphatemia, Ocular Toxicity, Stomatitis, Fatigue, Alopecia, Palmar- Plantar Erythrodysesthesia | Human          | Observed in clinical trials of Infigratinib.[7]                                    |
| Embryo-Fetal Toxicity          | Can cause fetal harm                                                                                  | Animal Studies | Administration to pregnant animals caused malformations and embryo-fetal death.[9] |

## **Mechanism of Action and Signaling Pathway**

Infigratinib is an ATP-competitive inhibitor of FGFR kinase activity. By binding to the ATP-binding cleft of FGFR1, FGFR2, and FGFR3, it blocks the phosphorylation of downstream signaling molecules.[2][4] This inhibition disrupts key signaling cascades, including the RAS-MAPK-ERK and PI3K-AKT pathways, which are critical for tumor cell proliferation and survival. [7]





Click to download full resolution via product page

Caption: FGFR Signaling Pathway and Point of Inhibition by Infigratinib.

## **Experimental Protocols: Safety and Handling**

Given the potent biological activity and potential hazards of **Infigratinib-d3**, strict adherence to safety protocols is mandatory. The following sections detail the recommended procedures for handling this compound in a research environment.

#### **Personal Protective Equipment (PPE)**

A comprehensive assessment of PPE is critical. The following should be considered the minimum requirement:

- Eye Protection: Use chemical safety goggles or a face shield that meets appropriate government standards such as NIOSH (US) or EN 166 (EU).
- Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves
  must be inspected prior to use and changed frequently, especially after contact with the
  compound.



- Body Protection: A laboratory coat is required. For operations with a higher risk of exposure, such as handling large quantities or potential for aerosolization, additional protective clothing may be necessary.
- Respiratory Protection: For handling the solid compound where dust formation is possible, use a NIOSH/MSHA or European Standard EN 149 approved respirator. All handling of the powder should be performed in a certified chemical fume hood or a ventilated balance enclosure.

#### **General Handling and Engineering Controls**

- Ventilation: Always handle Infigratinib-d3 in a well-ventilated area. A chemical fume hood is
  the preferred engineering control for all procedures involving the solid compound and for
  preparing stock solutions.
- Avoiding Exposure: Avoid inhalation of dust and contact with skin and eyes. Do not eat, drink, or smoke in areas where the compound is handled. Wash hands thoroughly after handling.
- Weighing: Weigh the solid compound in a ventilated balance enclosure or a chemical fume hood to prevent inhalation of fine powder.
- Solution Preparation: Prepare solutions in a chemical fume hood. As noted, dissolving
   Infigratinib-d3 in DMSO may require ultrasonication and warming. Handle the resulting
   solution with the same precautions as the solid.

#### **Emergency Procedures**

- Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes.
   Remove contaminated clothing. Seek medical attention if irritation persists.
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.
- Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Seek medical attention.



- Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
- Spills: Evacuate the area. Wear appropriate PPE. For small spills of the solid, carefully sweep up the material to avoid creating dust, and place it in a suitable, closed container for disposal. Prevent the product from entering drains.

#### **Waste Disposal**

Dispose of all waste material, including empty containers and contaminated PPE, in accordance with all applicable federal, state, and local regulations. This compound should be disposed of as hazardous chemical waste.

#### **Experimental Workflow Diagram**

The following diagram illustrates a logical workflow for the safe handling and use of **Infigratinib-d3** in a typical research experiment.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Infigratinib LiverTox NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Infigratinib Wikipedia [en.wikipedia.org]
- 4. onclive.com [onclive.com]
- 5. Infigratinib: First Approval PMC [pmc.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. targetedonc.com [targetedonc.com]
- 9. infigratinib [drugcentral.org]
- To cite this document: BenchChem. [Infigratinib-d3: A Technical Guide to Safety and Handling]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12377363#safety-and-handling-information-for-infigratinib-d3]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com